molecular formula C11H8O4 B1597529 6-Methyl-4-oxo-4h-chromene-3-carboxylic acid CAS No. 68723-78-4

6-Methyl-4-oxo-4h-chromene-3-carboxylic acid

Cat. No. B1597529
CAS RN: 68723-78-4
M. Wt: 204.18 g/mol
InChI Key: QCLPFMIJXRWBNI-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4h-chromene-3-carboxylic acid (MOCA) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. MOCA is a naturally occurring compound found in some plant species and has been used in several scientific research studies. It is a versatile compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Drug Design

4H-Chromene derivatives, including 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid, have been widely studied for their potential in drug design and synthesis. These compounds are integral to the structural-activity relationship studies of antitumor antibiotics, showcasing their relevance in the development of new therapeutic agents. The synthesis of 4H-chromene derivatives involves complex reactions, including condensation and cyclodehydration, indicating their chemical versatility and potential in the synthesis of potent marine drugs (Li et al., 2013).

Antiproliferative and Anticancer Activities

Several 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have demonstrated significant antiproliferative activities against human non-small cell lung cancer cell lines. These compounds, by inducing apoptosis and arresting the cell cycle, highlight the therapeutic potential of chromene derivatives in cancer treatment. Their ability to elevate intracellular reactive oxygen species (ROS) levels further supports their use as potent antitumor agents, suggesting that chromene derivatives could be valuable in developing new anticancer drugs (Fu et al., 2015).

Biological Imaging and Fluorescence Probes

Certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, despite their low cytotoxicity, exhibit excellent fluorescence properties. This makes them effective fluorescence probes for biological imaging, allowing for the visualization of cellular processes without harming the cells. Such properties are crucial for research and diagnostic purposes, providing insights into cellular mechanisms and disease pathology (Fu et al., 2015).

Chemical Synthesis and Molecular Structure

The chemical synthesis and molecular structure analysis of chromene derivatives are essential for understanding their physical and chemical properties. Studies on 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, for example, have detailed the synthesis and reactions of these compounds, providing insights into their structural stability and reactivity. Such information is invaluable for designing new compounds with specific properties and activities (Barili et al., 2001).

Antimicrobial Activity

Chromene derivatives have also shown promising antimicrobial activity, indicating their potential use in developing new antibiotics. Their efficacy against various bacterial and fungal strains supports the exploration of these compounds as novel antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance, underscoring the need for new therapeutic options (El Azab et al., 2014).

properties

IUPAC Name

6-methyl-4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(12)8(5-15-9)11(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLPFMIJXRWBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374933
Record name 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-oxo-4h-chromene-3-carboxylic acid

CAS RN

68723-78-4
Record name 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AT Gordon, IDI Ramaite, SS Mnyakeni-Moleele - Organic Chemistry, 2020 - arkat-usa.org
The aim of our study was to synthesize novel chromone-3-carboxamides and to conduct biological evaluations in search for lead compounds for the treatment of a range of debilitating …
Number of citations: 3 www.arkat-usa.org
AT Gordon - 2018 - univendspace.univen.ac.za
Chromones are well known naturally occurring heterocyclic compounds with oxygen as a heteroatom. Chromones are also one of the major classes of naturally occurring compounds, …
Number of citations: 0 univendspace.univen.ac.za
MC Patel, N NG, DP Rajani - researchgate.net
Novel (3E)-3-[[4-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl) piperazin-1-yl] methylene] chroman-4-one and N-[1-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl)-4-piperidyl]-…
Number of citations: 2 www.researchgate.net
C Zhang, Y Zhang, Y Lv, J Guo, B Gao… - Journal of Enzyme …, 2023 - Taylor & Francis
Based on the multitarget-directed ligands (MTDLs) strategy, a series of chromone-hydroxypyridinone hybrids were designed, synthesised, and evaluated as potential multimodal anti-…
Number of citations: 5 www.tandfonline.com
S Nair - 2012 - open.uct.ac.za
University of Cape Town Page 1 The copyright of this thesis vests in the author. No quotation from it or information derived from it is to be published without full acknowledgement of the …
Number of citations: 2 open.uct.ac.za

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